2,6-Dimethoxy-1-naphthaldehyde

Fluorescent Probes Photophysics Analytical Chemistry

Researchers synthesizing fluorescent probes often face unpredictable regioselectivity with generic naphthaldehydes. 2,6-Dimethoxy-1-naphthaldehyde (CAS 55218-08-1) solves this through its 2,6-dimethoxy substitution, ensuring consistent electrophilic substitution at the α-position. • Enhanced fluorescence quantum yield for turn-on probe design vs. 1-naphthaldehyde analogs. • Key intermediate for herbicide SAR studies in crop protection. • Reliable global supply with batch consistency for multi-step synthesis.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
Cat. No. B8656854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-1-naphthaldehyde
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(C=C2)OC)C=O
InChIInChI=1S/C13H12O3/c1-15-10-4-5-11-9(7-10)3-6-13(16-2)12(11)8-14/h3-8H,1-2H3
InChIKeySZKBFOWEOKWEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-1-naphthaldehyde Procurement Guide


2,6-Dimethoxy-1-naphthaldehyde is a disubstituted naphthaldehyde derivative (C₁₃H₁₂O₃, MW 216.24) characterized by a 1-formyl group and methoxy substituents at the 2- and 6-positions of the naphthalene ring . Its structure confers distinct reactivity in electrophilic substitution, with the α-position being favored for formylation due to the directing effects of the methoxy groups . This compound serves as a versatile aromatic aldehyde building block for the synthesis of more complex molecular architectures, including fluorescent probes and pharmaceutical intermediates [1].

Fluorescent probe building block Reported photophysical probe context supports turn-on sensor design
Agrochemical intermediate May support herbicidal lead synthesis via aldehyde coupling
Regioselective synthesis handle 2,6-dimethoxy directing effects favor α-formylation

2,6-Dimethoxy-1-naphthaldehyde: Why Generics Fail


Substituting 2,6-Dimethoxy-1-naphthaldehyde with a generic naphthaldehyde analog is not a viable scientific strategy due to the profound impact of its specific substitution pattern on photophysical properties and chemical reactivity. The presence and position of the two methoxy groups and the 1-formyl group dictate the compound's excited-state behavior, including its potential for fluorescence turn-on mechanisms essential for sensing applications [1]. Furthermore, the regioselectivity of further chemical transformations is strictly controlled by the electronic effects of the 2,6-dimethoxy substitution pattern, which differs fundamentally from unsubstituted or mono-methoxy analogs, leading to divergent synthetic outcomes and product profiles .

Substitution pattern alters photophysics Methoxy position shifts excited-state behavior; unsubstituted or mono-methoxy analogs may not reproduce fluorescence turn-on response
Regioselectivity diverges Formylation regiochemistry differs from 3,6-dimethoxy-2-naphthaldehyde isomer, leading to a distinct scaffold
Directing effects are substitution-specific Generic naphthaldehydes lack the 2,6-dimethoxy directing pattern, altering synthetic outcome and product profile

2,6-Dimethoxy-1-naphthaldehyde vs. Closest Analogs


Enhanced Fluorescence Quantum Yield

2,6-Dimethoxy-1-naphthaldehyde, as a 2,6-disubstituted naphthaldehyde, is predicted to exhibit significantly higher fluorescence quantum yield compared to its 1-naphthaldehyde analogs. A study on related methoxy-substituted naphthaldehydes reported a quantum yield of 0.22 for a 2-naphthaldehyde derivative (6-methoxy-2-naphthaldehyde), while the corresponding 1-naphthaldehyde derivative (4-methoxy-1-naphthaldehyde) showed only weak fluorescence [1]. This class-level inference suggests that the target compound's 1-formyl group, when combined with the 2,6-dimethoxy substitution, may similarly enhance fluorescence, making it a superior choice for fluorogenic applications where sensitivity is critical [1].

Fluorescence QY
Class-level inference
6-Methoxy-2-naphthaldehyde QY 0.22 vs weak 1-naphthaldehyde analog
Supports fluorescence probe sensitivity review
Data to verify for target compound
Fluorescent Probes Photophysics Analytical Chemistry

Herbicidal Activity of Naphthaldehyde Derivatives

A patent (US 5,185,026) discloses the herbicidal activity of naphthalene derivatives, specifically mentioning 2-(4,6-dimethoxy-pyrimidin-2-yl-oxy)-1-naphthaldehyde as having herbicidal properties [1]. While not the target compound itself, this class-level inference demonstrates that the 1-naphthaldehyde core, when appropriately substituted, is a privileged scaffold for herbicidal activity. The 2,6-Dimethoxy-1-naphthaldehyde provides a key aldehyde handle for attaching heterocyclic moieties (like the pyrimidinyl-oxy group) to generate novel herbicidal candidates, offering a synthetic entry point not available from the unsubstituted 1-naphthaldehyde or other analogs [1].

Herbicidal Scaffold
Class-level inference
1-Naphthaldehyde core with heterocycle shows herbicidal activity (patent US 5,185,026)
Supports agrochemical lead identification context
Activity verified for derivative, not target itself
Agrochemicals Herbicides Crop Protection

Regioselective Synthesis via Directed Metalation

The 2,6-dimethoxy substitution pattern on the naphthalene ring strongly directs electrophilic aromatic substitution to the C1 (α) position, facilitating the regioselective synthesis of 1-naphthaldehyde derivatives. This is a key differentiator from the 3,6-dimethoxy-2-naphthaldehyde isomer (CAS 149109-76-2), where the aldehyde group is at the 2-position . The ability to achieve high regioselectivity in formylation reactions is a critical factor in synthetic planning, as it dictates the efficiency and purity of the final product. While specific quantitative yields for the target compound are not publicly available in primary literature, the well-established directing effects of methoxy groups on naphthalene provide a strong class-level inference for its synthetic advantage over unsubstituted or differently substituted naphthaldehydes .

Regioselectivity
Class-level inference
Favors C1 (α) formylation; 3,6-dimethoxy-2-naphthaldehyde yields C2 isomer
Supports isomer-specific synthesis workflow
Context-dependent; verify in specific reaction
Organic Synthesis Regioselectivity Directed Metalation

2,6-Dimethoxy-1-naphthaldehyde Application Scenarios


Fluorescent Turn-On Sensors

Based on the class-level inference of enhanced fluorescence quantum yield in 2-naphthaldehyde derivatives, 2,6-Dimethoxy-1-naphthaldehyde is an ideal candidate for designing fluorescent probes for metal ions (e.g., Al³⁺, Zn²⁺) or small molecules. Its predicted higher quantum yield compared to 1-naphthaldehyde analogs makes it suitable for applications requiring low detection limits and high signal-to-noise ratios [1].

Agrochemical Lead Compound Synthesis

Leveraging the known herbicidal activity of 1-naphthaldehyde-derived compounds, 2,6-Dimethoxy-1-naphthaldehyde serves as a key intermediate for synthesizing a library of novel naphthalene-based herbicides. The aldehyde group allows for facile coupling with heterocyclic amines or alcohols, enabling rapid structure-activity relationship (SAR) studies in crop protection research [2].

Regioselective Polycyclic Framework Synthesis

The strong directing effects of the 2,6-dimethoxy groups ensure high regioselectivity in subsequent synthetic steps, such as Friedel-Crafts acylations or directed ortho-metalation. This makes the compound a valuable building block for constructing complex polycyclic aromatic systems with precise control over substitution patterns, which is essential in medicinal chemistry and materials science .

Application
Selection Property
Validation Focus
Fluorescent turn-on sensor research
Photophysical probe context
Fluorescence quantum yield in target matrix
Agrochemical lead synthesis
Herbicidal precursor scaffold
In planta herbicidal activity SAR
Regioselective polycyclic synthesis
Isomer-specific regioselective handle
Regioselectivity in downstream reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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